Cas no 93869-52-4 (Bis(4-bromophenyl)phenylphosphine Oxide)

Bis(4-bromophenyl)phenylphosphine oxide is an organophosphorus compound featuring a central phosphorus atom bonded to two 4-bromophenyl groups and one phenyl group, with an oxygen atom completing the phosphine oxide structure. This compound is valued for its utility as a flame retardant and as an intermediate in organic synthesis, particularly in the preparation of phosphine ligands for catalysis. The presence of bromine enhances its flame-retardant properties, making it effective in polymer applications. Its stable phosphine oxide moiety also contributes to its use in coordination chemistry and material science. The compound exhibits high thermal stability and compatibility with various industrial processes.
Bis(4-bromophenyl)phenylphosphine Oxide structure
93869-52-4 structure
Product name:Bis(4-bromophenyl)phenylphosphine Oxide
CAS No:93869-52-4
MF:C18H13Br2OP
MW:436.076984167099
MDL:MFCD30536725
CID:1983552
PubChem ID:354334990

Bis(4-bromophenyl)phenylphosphine Oxide Chemical and Physical Properties

Names and Identifiers

    • Phosphine oxide, bis(4-bromophenyl)phenyl-
    • Bis(4-bromophenyl)phenylphosphine Oxide
    • MFCD30536725
    • 93869-52-4
    • bis(4-bromophenyl)(phenyl)phosphine oxide
    • 1-bromo-4-[(4-bromophenyl)-phenylphosphoryl]benzene
    • DB-220217
    • 1-bromo-4-[4-bromophenyl(phenyl)phosphoroso]benzene
    • SCHEMBL2678331
    • T71481
    • B5532
    • MDL: MFCD30536725
    • Inchi: InChI=1S/C18H13Br2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H
    • InChI Key: URGNHDJCYWEAKG-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Computed Properties

  • Exact Mass: 435.90503g/mol
  • Monoisotopic Mass: 433.90708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Melting Point: 105.0 to 109.0 deg-C
  • Boiling Point: 280°C/4mmHg(lit.)

Bis(4-bromophenyl)phenylphosphine Oxide Security Information

Bis(4-bromophenyl)phenylphosphine Oxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5532-200MG
Bis(4-bromophenyl)phenylphosphine Oxide
93869-52-4 >98.0%(GC)
200mg
¥450.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B5532-1G
Bis(4-bromophenyl)phenylphosphine Oxide
93869-52-4 >98.0%(GC)
1g
¥1970.00 2024-04-15
eNovation Chemicals LLC
Y1261992-1g
Phosphine oxide, bis(4-bromophenyl)phenyl-
93869-52-4 98%
1g
$275 2024-06-06
TRC
B802785-2.5mg
Bis(4-bromophenyl)phenylphosphine Oxide
93869-52-4
2.5mg
$ 50.00 2022-06-06
TRC
B802785-25mg
Bis(4-bromophenyl)phenylphosphine Oxide
93869-52-4
25mg
$ 80.00 2022-06-06
eNovation Chemicals LLC
Y1261992-200mg
Phosphine oxide, bis(4-bromophenyl)phenyl-
93869-52-4 98%
200mg
$185 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B870082-1g
Bis(4-bromophenyl)phenylphosphine Oxide
93869-52-4 98%
1g
1,566.00 2021-05-17
A2B Chem LLC
AI68632-200mg
Phosphine oxide, bis(4-bromophenyl)phenyl-
93869-52-4 >98.0%(GC)
200mg
$48.00 2024-07-18
abcr
AB549784-1g
Bis(4-bromophenyl)phenylphosphine Oxide; .
93869-52-4
1g
€184.20 2025-02-14
eNovation Chemicals LLC
Y1261992-5g
Phosphine oxide, bis(4-bromophenyl)phenyl-
93869-52-4 98%
5g
$1030 2025-02-24

Additional information on Bis(4-bromophenyl)phenylphosphine Oxide

Bis(4-bromophenyl)phenylphosphine Oxide (CAS No. 93869-52-4): An Overview and Recent Advances

Bis(4-bromophenyl)phenylphosphine oxide (BPO), with the CAS number 93869-52-4, is a versatile compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmaceutical research. This phosphine oxide derivative is characterized by its unique electronic and steric properties, making it a valuable reagent in various chemical reactions and applications.

The molecular structure of Bis(4-bromophenyl)phenylphosphine oxide consists of a central phosphorus atom bonded to three aromatic rings, two of which are substituted with bromine atoms. This configuration imparts the compound with a combination of electron-withdrawing and steric hindrance effects, which are crucial for its reactivity and stability. The bromine substituents also provide additional functional groups that can be exploited in synthetic transformations.

In recent years, Bis(4-bromophenyl)phenylphosphine oxide has been extensively studied for its potential applications in catalysis. One notable area of research involves its use as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds with high selectivity and efficiency. Studies have shown that BPO can enhance the catalytic activity and stability of palladium complexes, leading to improved yields and reduced side reactions.

Another significant application of Bis(4-bromophenyl)phenylphosphine oxide is in the development of functional materials. The compound's ability to form stable complexes with various metal ions makes it an attractive candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have found applications in gas storage, separation, and catalysis due to their high surface area and tunable pore structures. Recent research has focused on optimizing the synthesis conditions to achieve better control over the morphology and properties of these materials.

In the pharmaceutical industry, Bis(4-bromophenyl)phenylphosphine oxide has shown promise as a building block for the synthesis of bioactive molecules. Its unique electronic properties make it suitable for the design of small molecule inhibitors targeting specific biological pathways. For example, BPO derivatives have been explored as potential inhibitors of protein kinases, which are key enzymes involved in cell signaling and disease progression. Preliminary studies have demonstrated that these inhibitors exhibit potent activity against cancer cell lines, suggesting their potential as therapeutic agents.

The environmental impact of chemical compounds is an important consideration in their development and application. Research on the biodegradability and toxicity of Bis(4-bromophenyl)phenylphosphine oxide has shown that it is relatively stable under environmental conditions but can be degraded by microbial action over time. This property makes it a more environmentally friendly alternative to some traditional phosphine oxides used in industrial processes.

In conclusion, Bis(4-bromophenyl)phenylphosphine oxide (CAS No. 93869-52-4) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique electronic and steric properties make it a valuable reagent in various chemical processes, from catalysis to drug discovery. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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